molecular formula C12H11NO2 B6548859 methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate CAS No. 2088845-70-7

methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate

Cat. No.: B6548859
CAS No.: 2088845-70-7
M. Wt: 201.22 g/mol
InChI Key: BXPXUOKKSVAPDN-YRNVUSSQSA-N
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Description

Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methyl group and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate can be synthesized through several methods. One common route involves the Knoevenagel condensation reaction between 3-methylbenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond to a single bond.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the ester functionality play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar structure but lacks the cyano group and the methyl substitution on the phenyl ring.

    Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-Methylcinnamic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate is unique due to the presence of both the cyano group and the methyl substitution on the phenyl ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(3-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXUOKKSVAPDN-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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